Product packaging for 1,3-Dimethoxy-5-pentylbenzene(Cat. No.:CAS No. 22976-40-5)

1,3-Dimethoxy-5-pentylbenzene

Cat. No.: B132288
CAS No.: 22976-40-5
M. Wt: 208.3 g/mol
InChI Key: LSPSEUBXQFHRGA-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-pentylbenzene (CAS 22976-40-5), also widely known as Olivetol Dimethyl Ether, is a synthetic aromatic ether of interest in organic chemistry and pharmaceutical research. This compound, with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol, serves as a protected or modified form of olivetol, a key intermediate in various synthetic pathways . Its physical characteristics include a density of 0.9±0.1 g/cm³ and a high boiling point of 296.8±20.0 °C at 760 mmHg, which can inform reaction conditions and purification strategies . Researchers value this dimethyl ether derivative for its utility as a building block in the synthesis of more complex organic molecules. Its structure, featuring a pentyl chain flanked by two methoxy groups on the benzene ring, makes it a versatile precursor. As a standard practice in medicinal chemistry, the masking of phenolic hydroxyl groups as ethers can alter a compound's solubility, stability, and metabolic profile, making this compound a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions, noting its flash point of 107.8±21.3 °C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20O2 B132288 1,3-Dimethoxy-5-pentylbenzene CAS No. 22976-40-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethoxy-5-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSEUBXQFHRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335377
Record name 1,3-dimethoxy-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22976-40-5
Record name 1,3-dimethoxy-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations of 1,3 Dimethoxy 5 Pentylbenzene

Established Synthetic Routes to 1,3-Dimethoxy-5-pentylbenzene

Grignard reagents are powerful nucleophiles used extensively in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.com A common strategy involves the reaction of a pentyl Grignard reagent, such as pentylmagnesium bromide, with a suitable electrophilic dimethoxybenzene derivative. For instance, the reaction could proceed via the addition of pentylmagnesium bromide to 3,5-dimethoxybenzaldehyde (B42067), followed by the reduction of the resulting secondary alcohol.

Alternatively, a Grignard reagent can be prepared from a halogenated 1,3-dimethoxybenzene (B93181), which then reacts with a pentyl-containing electrophile. The general formula for a Grignard reagent is RMgX, where R is an organic group and X is a halide. wikipedia.org These reactions are typically conducted in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent quenching of the highly basic Grignard reagent. sigmaaldrich.comwikipedia.org

Table 1: Representative Grignard Reagent-Mediated Synthesis

Reactant 1Reactant 2Key StepSolvent
3,5-DimethoxybromobenzenePentyl Halide (via Mg)Formation of 3,5-dimethoxyphenylmagnesium bromideDiethyl ether or THF
Pentylmagnesium bromide3,5-DimethoxybenzaldehydeNucleophilic addition to carbonylDiethyl ether or THF

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile methodology for forming C-C bonds. thermofisher.commdpi.com Several named reactions, such as Suzuki, Kumada, Negishi, and Hiyama couplings, can be employed to introduce the pentyl group onto the 1,3-dimethoxybenzene scaffold. thermofisher.commdpi.com

Kumada Coupling: This reaction involves the coupling of a Grignard reagent (e.g., pentylmagnesium bromide) with an aryl halide (e.g., 1-bromo-3,5-dimethoxybenzene) in the presence of a nickel or palladium catalyst.

Suzuki Coupling: A pentylboronic acid or its ester is coupled with an aryl halide in the presence of a palladium catalyst and a base.

Hiyama Coupling: This method utilizes an organosilicon compound, such as pentyltriethoxysilane, which couples with an aryl halide catalyzed by palladium. mdpi.com

These reactions are highly valued for their functional group tolerance and often proceed with high yields and selectivity. mdpi.comnih.gov

Table 2: Comparison of Cross-Coupling Strategies

Coupling ReactionOrganometallic ReagentAryl PartnerTypical Catalyst
KumadaPentyl-MgBr1-Bromo-3,5-dimethoxybenzenePd or Ni complexes
SuzukiPentyl-B(OH)21-Bromo-3,5-dimethoxybenzenePd complexes (e.g., Pd(PPh3)4)
NegishiPentyl-ZnCl1-Bromo-3,5-dimethoxybenzenePd or Ni complexes
HiyamaPentyl-Si(OEt)31-Iodo-3,5-dimethoxybenzenePd complexes

This synthetic pathway involves the initial preparation of an alkenyl-substituted dimethoxybenzene, which is subsequently reduced to the corresponding alkyl derivative. For example, a Wittig reaction between 3,5-dimethoxybenzaldehyde and a phosphorus ylide derived from a four-carbon alkyl halide would yield a pentenyl-dimethoxybenzene isomer. The double bond in the side chain is then saturated via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas to afford this compound. This two-step approach is advantageous for its high reliability and the mild conditions of the final reduction step.

One of the most direct and widely utilized methods for synthesizing this compound is the exhaustive methylation of 5-pentylbenzene-1,3-diol, commonly known as olivetol (B132274). wikipedia.orgnih.gov Olivetol is a naturally occurring resorcinol (B1680541) derivative and a key biosynthetic precursor. wikipedia.orgnih.gov The methylation reaction involves treating olivetol with a suitable methylating agent in the presence of a base.

Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. chemsrc.com The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) with a base such as potassium carbonate to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. This Williamson ether synthesis is generally high-yielding and provides a straightforward route to the target compound from a readily available precursor. google.com

Table 3: Common Conditions for Methylation of Olivetol

Methylating AgentBaseSolventTypical Temperature
Dimethyl sulfatePotassium Carbonate (K2CO3)AcetoneReflux
Methyl iodidePotassium Carbonate (K2CO3)AcetonitrileReflux

Functionalization and Derivatization Strategies Utilizing this compound as a Precursor

As a substituted aromatic ether, this compound is a versatile precursor for further chemical transformations. The electron-donating nature of the two methoxy (B1213986) groups strongly activates the aromatic ring towards electrophilic aromatic substitution. The directing effects of the substituents guide incoming electrophiles primarily to the C2, C4, and C6 positions.

Potential derivatization reactions include:

Halogenation: Bromination or chlorination can introduce a halogen atom onto the aromatic ring, typically at the C2 position, providing a handle for subsequent cross-coupling reactions.

Nitration: Reaction with nitric acid and sulfuric acid can install a nitro group, which can be further reduced to an amine.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups onto the aromatic ring can be achieved using an acyl chloride or alkyl halide with a Lewis acid catalyst.

Demethylation: The methoxy groups can be cleaved using reagents like boron tribromide (BBr₃) to regenerate the dihydroxy functionality of olivetol, allowing for the introduction of different protecting groups or further reactions at the phenolic positions.

These functionalization strategies open pathways to a wide array of more complex molecules, leveraging the this compound core structure.

Electrophilic Aromatic Substitution Reactions on this compound

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to them. The position para to both methoxy groups (C4) and the ortho positions (C2, C6) are electronically enriched. However, the C2 position is sterically hindered by the two adjacent methoxy groups, making substitution at the C4 and C6 positions more favorable. The specific regiochemical outcome of these reactions can be controlled by the choice of reagents and reaction conditions.

Regioselective bromination of this compound introduces a versatile handle for subsequent carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. rsc.org The electron-rich nature of the aromatic ring allows for bromination under relatively mild conditions. The directing effects of the methoxy groups favor substitution at the C4 and C6 positions.

Selective bromination at the C4 position can be achieved due to its unhindered nature. However, controlling the reaction to achieve mono-bromination can be challenging, as the product is still activated towards further substitution. The use of specific brominating agents and careful control of stoichiometry are crucial. For instance, reagents like N-Bromosuccinimide (NBS) in a suitable solvent can provide better selectivity compared to elemental bromine. The resulting aryl bromides are valuable intermediates for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures. rsc.org

Table 1: Representative Electrophilic Bromination of this compound

PositionReagentProductPotential Application
C4/C6N-Bromosuccinimide (NBS)4-Bromo-1,3-dimethoxy-5-pentylbenzeneSuzuki-Miyaura Coupling
C4/C6Br2 in Acetic AcidMixture of mono- and di-brominated productsIntermediate Synthesis

The introduction of a formyl group (-CHO) onto the this compound ring is a key transformation for producing valuable benzaldehyde (B42025) derivatives. The Vilsmeier-Haack reaction is a highly effective method for this purpose, particularly for electron-rich aromatic compounds. jk-sci.comorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.commychemblog.com

The Vilsmeier reagent is a relatively weak electrophile, which makes the reaction highly regioselective for activated aromatic systems. youtube.com For this compound, the formylation occurs preferentially at the most electron-rich and sterically accessible position, which is the C4 position, located para to the two methoxy groups. jk-sci.comyoutube.com The reaction proceeds through an electrophilic attack on the aromatic ring by the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt during aqueous workup to yield the corresponding aldehyde. mychemblog.com This provides a direct route to 2,4-dimethoxy-6-pentylbenzaldehyde, a key building block for various complex organic molecules.

Table 2: Vilsmeier-Haack Formylation of this compound

ReagentsSolventTemperature (°C)Product
POCl3, DMFDMF~802,4-Dimethoxy-6-pentylbenzaldehyde

Directed Lithiation and Subsequent Quenching Reactions for Ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, overcoming the limitations of classical electrophilic substitution. wikipedia.org In the case of this compound, the two methoxy groups act as effective directed metalation groups (DMGs). wikipedia.orgsemanticscholar.org These groups coordinate to an alkyllithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), positioning the base for selective deprotonation of the adjacent ortho position. baranlab.orgresearchgate.net

The cooperative effect of the two methoxy groups at the C1 and C3 positions strongly directs the lithiation to the C2 position, which lies between them. baranlab.org This site is sterically hindered and generally unreactive towards electrophiles. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles, allowing for the precise introduction of various functional groups at the C2 position. This methodology provides access to a class of otherwise difficult-to-synthesize 2-substituted-1,3-dimethoxy-5-pentylbenzene derivatives.

Table 3: Ortho-Functionalization of this compound via Directed Lithiation

Lithiation ReagentElectrophile (E+)Product (at C2)
n-BuLi/TMEDAD2O-D (Deuterium)
sec-BuLi(CH3)2SO4-CH3 (Methyl)
n-BuLiI2-I (Iodo)
sec-BuLi/TMEDACO2, then H+-COOH (Carboxylic acid)

Cyclization Reactions for the Formation of Complex Ring Systems

Functionalized derivatives of this compound serve as valuable precursors for the synthesis of complex, polycyclic molecules through various cyclization strategies. By introducing reactive functional groups at specific positions on the aromatic ring using the methodologies described above, intramolecular reactions can be orchestrated to construct new ring systems.

For example, a derivative containing a formyl group at C4 and a nucleophilic side chain or another group at an adjacent position could undergo an intramolecular condensation or cyclization to form a fused heterocyclic ring. Similarly, a di-functionalized derivative, such as a bromo-aldehyde, could be subjected to transition-metal-catalyzed intramolecular coupling reactions to build carbocyclic or heterocyclic frameworks. These strategies are fundamental in the total synthesis of natural products and the creation of novel materials where the this compound core is embedded within a larger, more complex ring system.

Synthesis of Complex Polyketide-Derived Scaffolds Leveraging this compound

Polyketides are a large and diverse class of natural products synthesized from the repeated condensation of simple acyl units. nih.gov The structural motif of this compound, also known as olivetol dimethyl ether, is characteristic of a polyketide origin, specifically from the orsellinic acid pathway. thieme.denih.gov This makes it an important building block in the laboratory synthesis of complex polyketide-derived natural products and their analogues.

In synthetic chemistry, this compound and its functionalized derivatives can be used as the "southern" fragment in convergent syntheses of cannabinoids or other meroterpenoids. thieme.de Chemists can leverage this readily available aromatic core and elaborate upon it, coupling it with other synthetic fragments to construct the full carbon skeleton of a target molecule. This biomimetic approach, using a polyketide-like precursor, provides an efficient route to complex natural products that would be difficult to assemble through other means. frontiersin.org

Optimization of Synthetic Efficiency and Selectivity in this compound Production

The efficient and selective synthesis of this compound is crucial for its application as a synthetic intermediate. A common laboratory and potential industrial synthesis involves the O-methylation of 5-pentylresorcinol (olivetol). Optimization of this process focuses on maximizing the yield of the desired dimethyl ether while minimizing the formation of the mono-methylated intermediate and other byproducts.

Key parameters for optimization include the choice of methylating agent, base, solvent, and reaction temperature. Strong methylating agents like dimethyl sulfate or methyl iodide are often used in combination with a base such as potassium carbonate or sodium hydride. The reaction conditions must be carefully controlled to ensure complete methylation. Phase-transfer catalysis can be employed to improve reaction rates and efficiency, particularly on a larger scale.

Development of Catalytic Systems for Enhanced Reaction Performance

The synthesis of this compound, also known as olivetol dimethyl ether, has evolved from classical methods to more efficient catalytic routes. scienceasia.org Early synthetic approaches often relied on starting materials like 3,5-dimethoxybenzoic acid, which can be expensive. scienceasia.org Modern methodologies focus on improving yield, reducing cost, and simplifying procedures through the use of catalysis.

One significant catalytic method involves a copper-catalysed displacement reaction. In this approach, 3,5-dibromo-n-pentylbenzene is treated with sodium methoxide (B1231860) in the presence of a copper (I) iodide catalyst. scienceasia.org This reaction, conducted in N,N-dimethylformamide (DMF), effectively replaces the bromine atoms with methoxy groups, yielding this compound. scienceasia.org This method has been successfully applied to synthesize homologs of olivetol dimethyl ether, with final conversion yields reaching up to 86%. scienceasia.org

A more recent development in the catalytic synthesis of related structures is the use of an iodine-catalyzed oxidative aromatization process. researchgate.netscispace.com This technique employs catalytic quantities of iodine in dimethyl sulfoxide (B87167) (DMSO) to convert cyclic diketone precursors into the aromatic resorcinol core. scispace.comresearchgate.net This method is considered mild and atom-economical, avoiding the need for stoichiometric amounts of harsh oxidants like elemental bromine. researchgate.netscispace.com While this has been demonstrated for the synthesis of olivetol and its ester derivatives, the principles are applicable to the broader class of 5-alkylresorcinols and their ethers. scispace.comthieme.de For instance, the conversion of a diketone precursor to olivetol, the unmethylated parent of this compound, can be achieved in high yield using this catalytic system. scispace.com

Catalytic SystemCatalystKey ReactantsReported YieldKey Advantages
Copper-Catalysed DisplacementCopper (I) Iodide3,5-dibromo-n-pentylbenzene, Sodium Methoxide65% for Olivetol Dimethyl Ether scienceasia.orgDirect conversion from a dibromo-precursor. scienceasia.org
Iodine-Catalyzed Oxidative AromatizationIodine (catalytic)Cyclic 1,3-diketone precursor, DMSO (oxidant)High yield for the aromatization step. scispace.comMild, atom-economical, avoids stoichiometric harsh oxidants. researchgate.netscispace.com

Stereoselective and Regioselective Approaches in Derivative Synthesis

Regioselectivity is crucial when synthesizing derivatives of this compound or its parent compound, olivetol, particularly when aiming for orthogonally protected intermediates useful in multi-step syntheses. thieme.de Advanced methodologies allow for the selective modification of the aromatic ring, enabling the synthesis of specific isomers.

A prime example of a regioselective approach is the synthesis of orthogonally protected methyl olivetolate ethers, which are closely related derivatives. scispace.com Starting from a common cyclic diketo ester precursor, an iodine-catalyzed oxidative aromatization can be directed to produce different methylation patterns by carefully selecting the solvent and reagents. researchgate.netscispace.com

When the aromatization is conducted in methanol (B129727) with a stoichiometric amount of DMSO and catalytic iodine, a mixture of methyl olivetolate (unmethylated) and its monomethyl ether is formed. scispace.com A more dramatic and highly selective outcome is achieved by using trimethyl orthoformate (TMOF). scispace.com In the presence of TMOF, the reaction yields the monomethyl ether and the dimethyl ether (a methyl olivetolate analog of this compound) in high yields, with no formation of the completely unmethylated product. scispace.com This demonstrates a powerful method for controlling the degree of methylation on the resorcinol ring, allowing for the efficient and selective preparation of mono- and di-methylated derivatives. scispace.com This control is vital for the synthesis of complex natural products where specific hydroxyl groups must remain free for subsequent reactions, such as terpenylation. researchgate.net

Reagent/ConditionPrecursorMajor ProductsSignificance
Methanol, DMSO, cat. IodineCyclic diketo esterMixture of unmethylated (65%) and monomethylated (27%) olivetolate. scispace.comDemonstrates feasibility of selective methylation. scispace.com
Trimethyl orthoformate (TMOF), cat. IodineCyclic diketo esterMixture of monomethylated (21%) and dimethylated (49%) olivetolate. scispace.comHigh regioselectivity, preventing formation of the fully deprotected product. scispace.com

Green Chemistry and Sustainable Synthesis Methodologies

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, focusing on sustainability, atom economy, and the reduction of hazardous waste. The synthesis of this compound and related compounds has benefited from these advancements.

A significant step towards a greener synthesis is the move away from stoichiometric oxidants to catalytic systems. researchgate.net Traditional methods for creating the resorcinol ring often involved the use of a full equivalent of bromine under harsh conditions, which generates significant waste and involves a hazardous reagent. researchgate.netscispace.com In contrast, the development of an iodine-catalyzed oxidative aromatization process represents a more sustainable alternative. thieme.de This method is atom-economical, using only a catalytic amount of iodine with DMSO serving as the ultimate oxidant. researchgate.netscispace.com This approach not only avoids the use of elemental bromine but also proceeds under milder conditions. scispace.com

Advanced Analytical Characterization Techniques in 1,3 Dimethoxy 5 Pentylbenzene Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1,3-Dimethoxy-5-pentylbenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural map of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Derivative Analysis

Proton NMR (¹H NMR) is instrumental in identifying and confirming the structure of this compound and its derivatives by analyzing the chemical shifts, integration, and splitting patterns of its hydrogen atoms.

In the ¹H NMR spectrum of this compound, distinct signals correspond to the protons of the pentyl chain, the methoxy (B1213986) groups, and the aromatic ring.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear in the range of 6.2-6.4 ppm. Due to the substitution pattern, two protons are chemically equivalent, and the third is unique, leading to a characteristic splitting pattern.

Methoxy Protons: The six protons of the two equivalent methoxy groups (-OCH₃) characteristically produce a sharp singlet at approximately 3.8 ppm.

Pentyl Chain Protons: The protons along the pentyl chain give rise to a series of multiplets in the upfield region of the spectrum. The benzylic protons (-CH₂- attached to the ring) appear around 2.5 ppm, while the other methylene (B1212753) groups and the terminal methyl group are found further upfield, typically between 0.8 and 1.6 ppm.

Analysis of derivatives, such as (E)-1,3-dimethoxy-5-styrylbenzene, demonstrates the power of ¹H NMR. rsc.org In this derivative, the introduction of the styryl group significantly alters the aromatic region and introduces new signals for the vinylic protons, providing clear evidence of the structural modification. rsc.org

Table 1: Representative ¹H NMR Spectral Data for this compound.
AssignmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (C4-H, C6-H)~6.3d (doublet)2H
Aromatic H (C2-H)~6.2t (triplet)1H
Methoxy (-OCH₃)~3.8s (singlet)6H
Benzylic (-CH₂-Ar)~2.5t (triplet)2H
Pentyl Chain (-CH₂-)~1.6m (multiplet)2H
Pentyl Chain (-CH₂CH₂CH₃)~1.3m (multiplet)4H
Terminal Methyl (-CH₃)~0.9t (triplet)3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications in Skeletal Confirmation

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shift of each signal is indicative of its chemical environment.

Aromatic Carbons: The carbons of the benzene ring produce several signals between approximately 97 and 161 ppm. The carbons bearing the methoxy groups (C1, C3) are the most deshielded, appearing around 160-161 ppm. The carbon attached to the pentyl group (C5) is observed near 144 ppm, while the other aromatic carbons (C2, C4, C6) are found at higher fields.

Methoxy Carbons: The two equivalent methoxy carbons (-OCH₃) show a single peak at about 55 ppm.

Pentyl Chain Carbons: The five carbons of the pentyl chain appear in the upfield region, typically from 14 to 36 ppm.

The ¹³C NMR spectrum of (E)-1,3-dimethoxy-5-styrylbenzene shows expected shifts in the aromatic region and additional peaks for the styryl carbons, confirming the carbon skeleton of the derivative. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for this compound.
AssignmentApproximate Chemical Shift (δ, ppm)
C1, C3 (Ar-OCH₃)~160.8
C5 (Ar-Pentyl)~144.1
C4, C6 (Ar-H)~106.5
C2 (Ar-H)~97.5
Methoxy (-OCH₃)~55.2
Benzylic (-CH₂-Ar)~36.2
Pentyl Chain (-CH₂-)~31.6
Pentyl Chain (-CH₂-)~31.0
Pentyl Chain (-CH₂-)~22.6
Terminal Methyl (-CH₃)~14.1

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation

For complex derivatives or for unambiguous confirmation of the structure of this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. In this compound, a COSY spectrum would show correlations between adjacent protons in the pentyl chain, confirming its linear structure. It would also show correlations between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. creative-biostructure.com This technique is invaluable for assigning carbon signals based on their known proton assignments. For example, the aromatic proton signal at ~6.3 ppm would show a cross-peak to the aromatic carbon signal at ~106.5 ppm, confirming the C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). creative-biostructure.com This is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A correlation from the methoxy protons (~3.8 ppm) to the aromatic carbons C1 and C3 (~160.8 ppm).

A correlation from the benzylic protons (~2.5 ppm) to the aromatic carbons C4, C6 (~106.5 ppm) and C5 (~144.1 ppm).

Correlations between the aromatic protons and adjacent aromatic carbons.

Together, these 2D NMR techniques provide a comprehensive and definitive confirmation of the molecular structure.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for the analysis of volatile compounds like this compound.

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities based on boiling point and column interactions. Each separated component then enters the mass spectrometer.

Purity Assessment: The resulting chromatogram shows a peak for each component. The area of the peak corresponding to this compound relative to the total area of all peaks provides a quantitative measure of its purity. The retention time is a characteristic property used for identification. The NIST Mass Spectrometry Data Center reports Kovats retention indices for this compound, aiding in its identification. nih.gov

Component Identification: The mass spectrometer provides a mass spectrum for each peak. For this compound (molecular weight 208.30 g/mol ), the spectrum will show a molecular ion peak (M⁺) at m/z 208. nih.gov The spectrum also displays a series of fragment ions, which are pieces of the molecule that break off during ionization. A common fragmentation pathway for alkylbenzenes is benzylic cleavage, which in this case would result in the loss of a butyl radical (C₄H₉) to form a stable ion at m/z 151. Other fragments resulting from the cleavage of the pentyl chain or loss of methoxy groups are also observed, creating a unique fingerprint for the molecule. libretexts.orgyoutube.com The NIST library contains a reference spectrum for this compound with 129 distinct peaks, which can be used for definitive identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis of Non-Volatile Derivatives

For derivatives of this compound that are non-volatile, thermally unstable, or too polar for GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice.

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. The sample is dissolved in a solvent and pumped through a column, which separates the components. The eluent from the column is then introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI). ESI is particularly useful as it can ionize molecules directly from the liquid phase into the gas phase with minimal fragmentation, typically yielding a strong signal for the protonated molecule [M+H]⁺ or other adducts. This allows for the clear determination of the molecular weight of larger, more complex derivatives. The fragmentation patterns can then be studied using tandem mass spectrometry (MS/MS) to elucidate the structure of these non-volatile compounds.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.netnih.gov This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula.

The high resolving power of HRMS is particularly advantageous when analyzing complex mixtures, as it can distinguish between ions with very similar mass-to-charge ratios, preventing signal overlap and ensuring accurate spectral analysis. umb.edu This capability is crucial in synthetic chemistry to confirm the identity of the target compound and to identify any potential byproducts. umb.edu For instance, in the characterization of synthesized organic molecules, HRMS is used to confirm the molecular structure and ensure the purity of the compounds. umb.edu

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Rapid Characterization

Direct Analysis in Real Time Mass Spectrometry (DART-MS) has emerged as a rapid and effective technique for the characterization of this compound. ojp.govwikipedia.orgnist.gov This ambient ionization method allows for the direct analysis of samples in their native state, whether solid, liquid, or gas, with minimal to no sample preparation. ojp.govwikipedia.org

DART-MS operates by exposing the sample to a stream of heated, excited-state gas (typically helium or nitrogen), which then ionizes the analyte molecules. ojp.govwikipedia.org This "soft" ionization technique typically results in simple mass spectra dominated by protonated molecules ([M+H]+) in the positive-ion mode or deprotonated molecules ([M-H]−) in the negative-ion mode. wikipedia.orgnist.gov This simplifies spectral interpretation and provides a quick determination of the molecular weight of this compound. The ability to obtain real-time results makes DART-MS a valuable tool for high-throughput screening and quality control applications. ojp.govutoronto.ca

Chromatographic Methodologies for Purification and Purity Determination

Chromatographic techniques are indispensable for both the purification and the assessment of purity of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.netwur.nl It offers both qualitative and quantitative information about the compound. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the compound's interaction with the stationary phase.

For non-polar compounds like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.commdpi.com The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. The choice of detector is critical, with UV/Vis absorbance detectors being commonly used for aromatic compounds like this compound. sigmaaldrich.com

Table 1: HPLC Parameters for Aromatic Compound Analysis

ParameterTypical Value/Condition
Column Reversed-phase C18, particle size < 2 µm to 5 µm
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 0.7 - 1.5 mL/min
Injection Volume 20 - 80 µL
Detection UV/Vis at 254 nm

This table presents typical parameters that can be adapted for the analysis of this compound based on common practices for similar aromatic compounds. researchgate.netwur.nl

Gas Chromatography (GC) for Volatile Purity Assessment

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile compounds such as this compound. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's volatility and its interaction with the stationary phase.

The retention time in GC is a key parameter for identifying this compound. The purity of the sample can be determined by the relative area of the peak corresponding to the compound of interest compared to the total area of all peaks in the chromatogram. GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components.

Flash Column Chromatography as a Purification Strategy

Flash column chromatography is a widely used and efficient method for the purification of synthesized this compound from reaction mixtures. pku.edu.cnresearchgate.net This technique is a modification of traditional column chromatography that utilizes pressure to increase the flow rate of the mobile phase through the stationary phase (typically silica (B1680970) gel), leading to faster and more effective separations. rochester.edu

The choice of solvent system (eluent) is crucial for a successful separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu A solvent system is selected to provide a good separation between the desired product and any impurities. For a non-polar compound like this compound, a common eluent system would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate. The fractions collected from the column are then analyzed (e.g., by TLC or GC) to identify those containing the pure product.

Table 2: Typical Parameters for Flash Column Chromatography Purification

ParameterDescription
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate)
Sample Loading Dissolved in a minimal amount of solvent or adsorbed onto silica gel
Elution Under positive pressure (air or nitrogen)
Fraction Collection Collected in tubes and analyzed for purity

This table outlines the general parameters for purifying organic compounds like this compound using flash column chromatography. rochester.eduorgsyn.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H bonds in the aromatic ring and alkyl chain, C=C bonds of the aromatic ring, and C-O ether linkages.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound have a chromophore (the benzene ring) that absorbs UV light. The UV-Vis spectrum shows the wavelengths at which the molecule absorbs light, which can be useful for both qualitative identification and quantitative analysis. The benzene ring typically exhibits characteristic absorption bands in the UV region. nist.gov

Chiroptical Methods for Stereochemical Assignment of Chiral Derivatives

The unambiguous determination of the absolute configuration of chiral molecules is a critical aspect of chemical research, particularly in the fields of natural product synthesis and medicinal chemistry. For chiral derivatives of this compound, which often serve as precursors or analogues to biologically active compounds such as cannabinoids, chiroptical methods provide a powerful tool for stereochemical assignment. These techniques, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, offer a sensitive probe of molecular asymmetry. The primary methods employed are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), which, when coupled with quantum chemical calculations, allow for the confident assignment of absolute configuration in solution.

The general principle behind this approach involves the comparison of an experimentally measured chiroptical spectrum with a theoretically predicted spectrum for a known stereoisomer. A match between the experimental and calculated spectra provides strong evidence for the absolute configuration of the molecule under investigation.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within a molecule. In the context of this compound derivatives, the aromatic ring constitutes the primary chromophore. Chiral centers in proximity to this ring will induce a characteristic ECD spectrum.

The assignment of absolute configuration using ECD is typically achieved through the following steps:

Conformational Analysis: A thorough search for all possible low-energy conformers of the chiral molecule is performed using computational methods, such as molecular mechanics or density functional theory (DFT).

ECD Spectrum Calculation: For each significant conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their predicted relative populations (based on the Boltzmann distribution) and summed to generate a final theoretical ECD spectrum for each enantiomer.

Comparison with Experimental Data: The calculated spectrum is then compared to the experimentally measured ECD spectrum. A good agreement between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

For instance, in the stereochemical analysis of synthetic cannabinoids, which share structural similarities with derivatives of this compound, the coupling of HPLC with ECD detection has proven to be a valuable technique. This allows for the separation of enantiomers and the subsequent recording of their individual ECD spectra, which can then be compared with TD-DFT calculations to assign the elution order and absolute stereochemistry.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions within the molecule. VCD is a powerful technique for determining the absolute configuration of chiral molecules, as it is sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. nih.gov The resulting VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure.

The process for stereochemical assignment using VCD is analogous to that of ECD:

Conformational Search: A comprehensive conformational analysis is performed to identify all stable conformers.

VCD Spectrum Calculation: The vibrational frequencies and rotational strengths for each conformer are calculated using DFT.

Boltzmann Weighting: The calculated VCD spectra for the individual conformers are averaged based on their Boltzmann populations to produce the final theoretical spectrum.

Spectral Comparison: The theoretical VCD spectrum is compared with the experimental spectrum. The absolute configuration is assigned based on the agreement between the predicted and measured spectral patterns.

VCD has been successfully applied to determine the absolute configuration of a wide range of natural products and pharmaceutical compounds, and its application to chiral derivatives of this compound would follow established protocols. The complexity of the VCD spectrum, with numerous positive and negative bands, often provides a more definitive assignment than ECD, especially for molecules with weak electronic chromophores.

Illustrative Research Findings:

While specific chiroptical data for chiral derivatives of this compound is not extensively available in the public literature, we can extrapolate from studies on structurally related compounds. For example, research on chiral cannabinoids has demonstrated the utility of these methods. In a hypothetical study of a chiral derivative, such as (R)- and (S)-1-(1,3-dimethoxy-5-pentylphenyl)ethanol, one would expect to observe mirror-image ECD and VCD spectra for the two enantiomers.

Below are illustrative data tables that one might expect to generate in such a study.

Table 1: Hypothetical ECD Data for (R)- and (S)-1-(1,3-dimethoxy-5-pentylphenyl)ethanol

Wavelength (nm)Experimental Δε (R-enantiomer)Calculated Δε (R-enantiomer)Experimental Δε (S-enantiomer)Calculated Δε (S-enantiomer)
280+2.5+2.8-2.4-2.8
250-1.8-2.1+1.9+2.1
220+5.3+6.0-5.2-6.0

Table 2: Hypothetical VCD Data for a Key Vibrational Band of (R)- and (S)-1-(1,3-dimethoxy-5-pentylphenyl)ethanol

Wavenumber (cm⁻¹)Experimental ΔA x 10⁻⁵ (R-enantiomer)Calculated ΔA x 10⁻⁵ (R-enantiomer)Experimental ΔA x 10⁻⁵ (S-enantiomer)Calculated ΔA x 10⁻⁵ (S-enantiomer)
1450+3.7+4.1-3.6-4.1
1380-2.1-2.5+2.2+2.5
1100+5.8+6.2-5.9-6.2

These tables illustrate how the comparison between experimental measurements and theoretical calculations of chiroptical properties can lead to a definitive assignment of the absolute stereochemistry of chiral derivatives of this compound. The sign and magnitude of the observed signals are directly correlated with the spatial arrangement of atoms in the molecule.

Structure Activity Relationship Sar Studies of 1,3 Dimethoxy 5 Pentylbenzene Derivatives

Elucidation of Key Pharmacophores and Structural Motifs within 1,3-Dimethoxy-5-pentylbenzene-derived Scaffolds

The core structure of this compound derivatives, which is closely related to the resorcinol (B1680541) structure of natural cannabinoids, presents key pharmacophoric features that are essential for their biological activity. These include the aromatic ring, the methoxy (B1213986) groups (or hydroxyl groups in its precursor, olivetol), and the pentyl side chain.

The resorcinol core (or its dimethoxy derivative) acts as a crucial anchor for interactions with biological targets. In the context of cannabinoid receptors, this phenolic core is a key element for binding. researchgate.netresearchgate.net The pentyl side chain is another critical determinant of activity, with its length and conformation significantly influencing receptor affinity and efficacy. mdpi.com For many cannabinoid receptor ligands derived from the olivetol (B132274) scaffold, a saturated alkyl chain with a length of five to eight carbons is considered optimal for interaction. researchgate.netcaymanchem.com

Key structural motifs that have been explored in SAR studies include:

The Aromatic Core : Modifications to the resorcinol ring, such as the introduction of additional substituents, can modulate activity and selectivity.

The Alkyl Side Chain : Variations in the length, branching, and saturation of the pentyl chain profoundly impact biological effects.

Impact of Pentyl Side Chain Modifications on Biological and Chemical Activity

The pentyl side chain of this compound and related olivetol derivatives is a primary focus of SAR studies due to its significant influence on biological and chemical properties. Modifications to this chain can dramatically alter the potency and efficacy of the resulting compounds, particularly their interaction with cannabinoid receptors.

Generally, an increase in the length of the alkyl side chain from a pentyl to a heptyl or octyl group leads to an enhanced affinity for cannabinoid receptors. mdpi.com For instance, synthetic analogs of Δ⁹-THC with side chains longer than five carbons have demonstrated significantly higher cannabimimetic potency. caymanchem.com Conversely, shortening the alkyl chain typically reduces affinity for these receptors. mdpi.com

Branching of the pentyl chain also plays a crucial role. For example, the introduction of a dimethylheptyl (DMH) group in place of the pentyl chain has been shown to produce compounds with exceptionally high potency and a long duration of action. nih.gov

Table 1: Impact of Alkyl Side Chain Modifications on Cannabinoid Receptor (CB1) Affinity
Compound SeriesSide Chain ModificationEffect on CB1 Receptor AffinityReference
Δ⁹-THC AnalogsShorter than 5 carbonsReduced affinity researchgate.net
Δ⁹-THC AnalogsLonger than 5 carbons (e.g., heptyl)Increased affinity caymanchem.com
Δ⁹-THC AnalogsOptimal length of 5-8 carbonsMaximum activity caymanchem.com
Δ⁹-THC AnalogsGreater than 8 carbonsDecreased activity caymanchem.com
Synthetic CannabinoidsReplacement of pentyl with dimethylheptyl (DMH)High potency and affinity nih.gov

Role of Methoxy Substituents and Aromatic Ring Modifications in Biological Potency and Selectivity

In many biologically active compounds, methoxy groups can enhance binding to target sites and improve physicochemical and pharmacokinetic properties. researchgate.netnih.gov For cannabinoid-like derivatives, the phenolic hydroxyl group of the olivetol core is a key pharmacophoric determinant for interaction with the cannabinoid receptor. researchgate.net Etherification at this position, such as the presence of methoxy groups, can lead to compounds with selectivity for the CB2 receptor. nih.gov

Modifications to the aromatic ring itself, such as the introduction of additional substituents, can also fine-tune the biological potency and selectivity of these derivatives. For example, the presence of substituents at specific positions on the resorcinol core can influence whether a compound has a high or low selectivity for the CB2 receptor. researchgate.net

Structure-Activity Relationships in Cannabinoid-like Derivatives of this compound

The this compound scaffold is a foundational structure for the synthesis of numerous cannabinoid-like molecules. SAR studies in this area have provided a detailed understanding of the structural requirements for potent and selective cannabinoid receptor ligands.

As previously mentioned, the alkyl side chain is a dominant factor in determining the interaction of these derivatives with cannabinoid receptors. A minimum of three carbons in the side chain is generally required for binding to the CB1 receptor. caymanchem.com The optimal binding affinity for CB1 is typically observed with side chains of five to eight carbons. caymanchem.com

For example, tetrahydrocannabiphorol (THCP), which possesses a seven-carbon alkyl chain, exhibits a significantly higher in vitro binding affinity for the CB1 receptor compared to Δ⁹-THC with its five-carbon chain. researchgate.net Synthetic cannabinoids often feature branched side chains, such as the dimethylheptyl group, which contributes to their high potency. nih.gov

Table 2: Influence of Alkyl Chain Length on CB1 Receptor Binding Affinity of THC Analogs
CompoundAlkyl Chain LengthReported CB1 Binding Affinity (Ki)Reference
Tetrahydrocannabutol (THCB)4 carbons15 nM researchgate.net
Δ⁹-Tetrahydrocannabinol (THC)5 carbons40 nM researchgate.net
Tetrahydrocannabiphorol (THCP)7 carbons1.2 nM researchgate.net

The substitution pattern on the aromatic ring of this compound derivatives significantly influences their pharmacological profiles. The position and nature of substituents can dictate the affinity and selectivity for CB1 and CB2 receptors.

For instance, in a series of resorcinol-anandamide hybrid molecules, the presence of a 2-methyloctan-2-yl group at position 5 of the resorcinol ring resulted in a significantly higher affinity for cannabinoid receptors. researchgate.net Furthermore, the presence of a substituent at certain positions (C6/C8 or C7) on the resorcinol core can determine whether the compound exhibits high or low selectivity for the CB2 receptor. researchgate.net

SAR Studies of this compound Derivatives as Antioxidants

Derivatives of this compound, particularly those with free hydroxyl groups (resorcinols like olivetol), have been investigated for their antioxidant properties. The phenolic nature of these compounds allows them to act as free radical scavengers. researchgate.net

Studies on olivetol have demonstrated its capacity to scavenge various free radicals, including DPPH•, ABTS•+, and superoxide (B77818) radicals. researchgate.net The structure-activity relationships for the antioxidant effects of these compounds are linked to the electronic properties conferred by the substituents on the aromatic ring.

Lack of Specific Research Hinders Detailed Analysis of this compound Derivatives in Anti-inflammatory Contexts

Despite significant interest in the therapeutic potential of various chemical compounds, a detailed examination of the structure-activity relationship (SAR) of this compound derivatives specifically within the context of anti-inflammatory activity remains a notable gap in the scientific literature. Extensive searches for dedicated research in this area have not yielded specific studies or data sets necessary for a comprehensive SAR analysis.

This compound, also known as olivetol dimethyl ether, is a resorcinol derivative. While the parent compound, olivetol, is a known precursor in the biosynthesis of cannabinoids and has been a subject of various biological studies, its dimethoxylated form and its specific derivatives have not been extensively investigated for their anti-inflammatory properties.

SAR studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis of a series of related compounds, or analogs, where specific parts of the molecule are systematically modified. These analogs are then tested for their biological activity, and the resulting data is used to establish relationships between structural features and the observed activity. This information is invaluable for the rational design of more potent and selective therapeutic agents.

In the context of anti-inflammatory research, SAR studies on a compound like this compound would involve modifying its core structure, including alterations to the pentyl side chain and the methoxy groups on the benzene (B151609) ring. For instance, researchers might investigate how changes in the length, branching, or saturation of the pentyl chain affect the compound's ability to inhibit inflammatory markers. Similarly, the position and nature of the alkoxy groups could be varied to determine their impact on anti-inflammatory efficacy.

The absence of such dedicated studies on this compound derivatives means that there is currently no available data to construct a detailed SAR profile for their anti-inflammatory effects. Consequently, it is not possible to present specific research findings or data tables that would typically form the core of a SAR analysis for this class of compounds. Further research is required to explore the potential of this compound and its analogs as anti-inflammatory agents and to elucidate the structural requirements for their activity.

Biological and Pharmacological Investigations of 1,3 Dimethoxy 5 Pentylbenzene Derivatives

Modulation of the Endocannabinoid System by 1,3-Dimethoxy-5-pentylbenzene Derivatives

The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a range of physiological and cognitive processes. Key components of the ECS include cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes that synthesize and degrade them. Researchers are investigating how synthetic compounds like this compound derivatives can modulate this system for therapeutic benefit.

Cannabinoid Receptor (CB1 and CB2) Binding and Signaling Studies

The primary targets of many cannabinoids are the CB1 and CB2 receptors. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more concentrated in the peripheral nervous system and immune cells. The interaction of a compound with these receptors can elicit a variety of effects, depending on whether it acts as an agonist (activator), antagonist (blocker), or inverse agonist (produces an opposite effect to an agonist).

Research into synthetic derivatives of olivetol (B132274) has provided insights into how modifications of the core structure can influence activity at cannabinoid receptors. While direct studies on this compound are limited, research on closely related olivetol-derived compounds, such as CB-25 and CB-52, has revealed complex pharmacological profiles. researchgate.netnih.govcnr.it

These studies have shown that synthetic olivetol derivatives can exhibit a range of activities, from partial agonism at CB1 receptors to neutral antagonism at CB2 receptors. researchgate.netnih.govcnr.it For example, in functional assays, some derivatives have been observed to stimulate GTP-γ-S binding to mouse brain membranes, indicating partial agonist activity at CB1 receptors. researchgate.netcnr.it Conversely, the same compounds showed no agonist activity in assays of CB2-coupled functional activity and were able to antagonize the effects of a known CB2 agonist, suggesting they act as neutral antagonists at this receptor. researchgate.netcnr.it

The activity of these derivatives can also be cell-type dependent. For instance, a compound might act as an inverse agonist in one cell line by enhancing cyclic AMP (cAMP) formation, while behaving as a partial agonist in another assay by stimulating GTP-γ-S binding. researchgate.netcnr.it

Table 1: Functional Activity of Synthetic Olivetol-Derived Ligands at Cannabinoid Receptors

CompoundReceptorAssayActivity ProfileKey Findings
CB-25 CB1cAMP Formation (N18TG2 cells)Inverse AgonistEnhanced forskolin-induced cAMP formation. researchgate.netcnr.it
CB1GTP-γ-S Binding (mouse brain)Partial AgonistStimulated GTP-γ-S binding. researchgate.netcnr.it
hCB1cAMP Formation (hCB1-CHO cells)Partial AgonistInhibited forskolin-induced cAMP formation. researchgate.netnih.gov
CB2GTP-γ-S Binding (hCB2-CHO cells)Neutral AntagonistAntagonized CP55940-induced stimulation. researchgate.netcnr.it
CB-52 CB1GTP-γ-S Binding (mouse brain)Partial AgonistStimulated GTP-γ-S binding. researchgate.netcnr.it
hCB1cAMP Formation (hCB1-CHO cells)Partial AgonistInhibited forskolin-induced cAMP formation. researchgate.netnih.gov
CB2GTP-γ-S Binding (hCB2-CHO cells)Neutral AntagonistAntagonized CP55940-induced stimulation. researchgate.netcnr.it

This table is based on data from studies on synthetic olivetol derivatives and does not represent data from direct studies on this compound.

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site. This binding can alter the receptor's conformation, thereby modulating the effects of orthosteric ligands like endocannabinoids. This mechanism offers a more nuanced approach to receptor modulation compared to direct agonism or antagonism.

While the direct allosteric modulation of cannabinoid receptors by this compound derivatives has not been extensively studied, research on structurally related compounds, such as cannabidiol-dimethylheptyl (CBD-DMH), suggests that this class of molecules may possess allosteric properties. cnr.it CBD-DMH has been shown to allosterically modulate radioligand binding at the CB2 receptor and negatively modulate the G protein activation by reference agonists. cnr.it This indicates that the resorcinol (B1680541) scaffold, which is present in this compound, could potentially serve as a basis for developing allosteric modulators of cannabinoid receptors. Further investigation is needed to determine if this compound or its derivatives exhibit similar allosteric modulation mechanisms.

Interaction with Endocannabinoid Metabolizing Enzymes (e.g., FAAH, MAGL)

The levels of endocannabinoids in the body are tightly regulated by the enzymes that synthesize and degrade them. The primary enzymes responsible for the degradation of the two major endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively. Inhibiting these enzymes can lead to an increase in endocannabinoid levels, thereby enhancing their signaling.

Currently, there is a lack of specific research data on the interaction of this compound derivatives with FAAH and MAGL. Future studies are required to investigate whether these compounds can act as inhibitors of these key metabolic enzymes, which would represent another avenue for modulating the endocannabinoid system.

Impact on Endocannabinoid Reuptake and Transport Mechanisms

In addition to enzymatic degradation, the signaling of endocannabinoids is terminated by their reuptake from the synaptic cleft into cells. The precise mechanisms of this transport are still under investigation, but it is considered another potential target for pharmacological intervention. By blocking endocannabinoid reuptake, their duration of action at cannabinoid receptors can be prolonged.

As with the metabolic enzymes, there is currently no available research specifically examining the impact of this compound derivatives on endocannabinoid reuptake and transport mechanisms. This remains an area for future exploration to fully understand the pharmacological profile of this class of compounds.

Anti-inflammatory Actions of this compound Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. The endocannabinoid system is known to play a role in regulating inflammation, primarily through the activation of CB2 receptors on immune cells.

While direct evidence for the anti-inflammatory actions of this compound derivatives is not yet available in the scientific literature, the structural similarity to other phenolic compounds and cannabinoid precursors with known anti-inflammatory properties suggests that this is a promising area of investigation. For instance, phloroglucinol (B13840) and its derivatives have been reported to possess anti-inflammatory activities. Further research is needed to specifically evaluate the anti-inflammatory potential of this compound derivatives and to elucidate the underlying mechanisms, which could involve modulation of the endocannabinoid system or other inflammatory pathways.

Antioxidant Properties and Underlying Mechanisms of this compound Derivatives

Beyond their anti-inflammatory effects, these derivatives possess potent antioxidant properties, which are often intrinsically linked to their ability to combat inflammation.

The antioxidant capacity of this compound derivatives has been quantified using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays are commonly employed to evaluate the free radical scavenging and reducing abilities of these compounds. nih.govresearchgate.net

The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to its neutralization. nih.gov For example, a study on novel 1,3-thiazole derivatives incorporating a dimethoxyphenyl moiety reported IC₅₀ values for DPPH scavenging, with one compound (5b) showing an IC₅₀ of 0.151 mM. nih.gov The FRAP assay, on the other hand, measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, indicating the reducing power of the tested compound. nih.gov

Compound ClassAssayKey Findings
1,3-Thiazole DerivativesDPPHCompound 5b exhibited an IC₅₀ value of 0.151 mM. nih.gov
Plant Extracts (General Phenolics)DPPH & FRAPDemonstrated significant radical scavenging and ferric reducing activities. nih.gov
1,3,5-Triazine AnaloguesDPPHSeveral compounds showed significantly higher inhibition percentages and lower EC₅₀ values compared to standards like Trolox. researchgate.net

The antioxidant properties of these derivatives translate into protective effects against oxidative damage in biological systems. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. nih.gov

The pterostilbene derivative PIF_9 demonstrated potent anti-oxidative activity not only in RAW264.7 macrophages but also in a mouse model of sepsis, a condition associated with massive oxidative stress nih.gov. This protection against oxidative damage is crucial, as excessive ROS can harm vital cellular components like DNA, proteins, and lipids. nih.gov By scavenging free radicals and enhancing the cellular antioxidant defense systems, these compounds help mitigate the detrimental effects of oxidative stress.

An important, though sometimes overlooked, mechanism of antioxidant action is the chelation of transition metal ions. researchgate.netmdpi.com Metal ions such as iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive free radicals, like the hydroxyl radical, through Fenton-type reactions. By binding to these metal ions, chelating agents can render them inactive, thus preventing the initiation and propagation of free radical chain reactions. researchgate.netmdpi.com

Investigation of Other Molecular Targets and Diverse Biological Activities

Research into the broader biological and pharmacological profile of this compound and its derivatives has explored various molecular targets beyond the classical cannabinoid receptors. These investigations have unveiled potential interactions with other G protein-coupled receptors, ion channels, and intracellular signaling pathways, alongside effects on cellular development, microbial growth, and cancer cell proliferation.

G Protein-Coupled Receptor (GPCR) Interactions Beyond Cannabinoid Receptors (e.g., GPR55, 5-HT1A)

While direct studies on the interaction of this compound with GPR55 or 5-HT1A receptors are not extensively documented, the activity of structurally related compounds provides a basis for potential investigation. G protein-coupled receptors (GPCRs) are a large family of membrane proteins that transduce extracellular signals into intracellular responses, making them significant drug targets nih.govencyclopedia.pub.

The orphan receptor GPR55 has been suggested as a novel cannabinoid receptor, as it is activated by various cannabinoid compounds nih.govnih.gov. Given that this compound is the dimethyl ether of olivetol, a key biosynthetic precursor to phytocannabinoids, its structural similarity suggests a potential, though unconfirmed, interaction with GPR55 wikipedia.orgthieme.de. Research on olivetol-related amides has shown that modifications of the alkylresorcinol skeleton can produce potent modulators of cannabinoid receptors nih.gov.

The serotonin 1A (5-HT1A) receptor, a GPCR involved in mood and anxiety, is another potential target nih.gov. It is activated by serotonin and various therapeutic agents nih.govresearchgate.net. While no direct evidence links this compound to 5-HT1A, the broad screening of small molecules often reveals unexpected GPCR interactions frontiersin.org. Future studies are required to determine if this compound or its derivatives have any significant affinity for or activity at these or other non-cannabinoid GPCRs.

Modulation of Transient Receptor Potential (TRP) Channels (e.g., TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel known for its role in pain and temperature sensation nih.govmssm.edu. It is activated by a range of stimuli, including heat and capsaicin, and modulated by numerous natural products nih.govnih.gov.

Direct research on the effect of this compound on TRPV1 channels is limited. However, studies on related structures have shown activity. Notably, a derivative based on the 5-(2-methyloctan-2-yl)resorcinol scaffold, which shares the core resorcinol structure with olivetol, was found to activate both cannabinoid and TRPV1 receptors nih.gov. This finding suggests that the alkylresorcinol skeleton is a viable scaffold for developing modulators of TRPV1, indicating a potential avenue for investigating this compound. The modulation of TRPV1 is complex, involving various binding sites and mechanisms that can be influenced by the specific chemical structures of ligands nih.govfrontiersin.org.

Effects on Intracellular Signaling Pathways (e.g., ERK1/2 phosphorylation, cAMP production)

The influence of this compound on key intracellular signaling pathways such as ERK1/2 phosphorylation and cyclic AMP (cAMP) production remains an area with minimal direct research. These pathways are crucial for regulating a multitude of cellular processes, including growth and differentiation nih.govnih.gov.

However, significant insights can be drawn from studies on the closely related compound 4-methyl-5-pentylbenzene-1,3-diol (MPBD). Research has shown that during the early development of the social amoeba Dictyostelium discoideum, MPBD regulates chemotactic cell aggregation by controlling the expression of genes within the cAMP signaling pathway nih.gov. The production of cAMP is a critical step in the development of this organism, acting as a chemoattractant during cell aggregation jst.go.jp. The ability of an MPBD-like structure to modulate this pathway highlights a potential, yet unexplored, capacity for this compound to interact with similar intracellular signaling cascades.

Role in Cellular Differentiation and Developmental Processes (e.g., Dictyostelium discoideum cell aggregation)

While this compound itself has not been the primary focus of developmental studies, its structural analogs have proven to be important signaling molecules in the cellular slime mold Dictyostelium discoideum. This organism serves as a model for understanding cellular differentiation and development jst.go.jp.

The polyketide 4-methyl-5-pentylbenzene-1,3-diol (MPBD) is a signaling molecule that regulates the development of D. discoideum nih.gov. During early development, when starved of nutrients, individual amoeboid cells aggregate to form a multicellular structure. This process is controlled by chemoattractants and signaling molecules, including cAMP and MPBD nih.govjst.go.jp. MPBD specifically controls this chemotactic cell aggregation by influencing the cAMP signaling pathway nih.gov. Furthermore, in later development, MPBD promotes the maturation of spores nih.gov. Structure-activity relationship studies on MPBD and its analogs have demonstrated that the length of the alkyl side chain is crucial for its activity in inducing cell aggregation, with the parent n-pentyl side chain being essential jst.go.jp. This underscores the potential biological relevance of the 5-pentylbenzene core structure shared by this compound.

Antimicrobial Activity Studies Against Pathogenic Microorganisms

The potential of this compound as an antimicrobial agent has not been specifically reported. However, evidence from its parent compound, olivetol, and related natural products suggests that this class of molecules may possess antimicrobial properties.

Studies on Cannabis sativa, which biosynthesizes olivetolic acid as a precursor to cannabinoids, have demonstrated that its extracts exhibit antibacterial activity against various clinical isolates, including Klebsiella pneumoniae and Pseudomonas aeruginosa researchgate.net. This suggests that the foundational 5-pentylresorcinol structure may contribute to these effects. Further investigation is necessary to determine if the methylation of the hydroxyl groups in this compound alters or enhances any inherent antimicrobial activity.

Anti-proliferative Effects in Cancer Cell Lines

Direct studies evaluating the anti-proliferative effects of this compound on cancer cell lines are not available in the reviewed literature. However, research on structurally similar compounds indicates that the 5-pentylbenzene-1,3-diol scaffold is a promising area for anti-cancer investigation.

A study on 4-methyl-5-n-pentylbenzene-1,3-diol (MPBD), isolated from the cellular slime mold Dictyostelium mucoroides, assessed its in vitro anti-proliferative activities. MPBD was shown to dose-dependently suppress the growth of human leukemia K562 and HL-60 cells nih.gov. This finding suggests that derivatives of 5-pentylbenzene-1,3-diol may have therapeutic potential in cancer treatment nih.gov. Additionally, other research has shown that various chalcones and flavonols containing dimethoxy or trimethoxy benzene (B151609) rings exhibit significant anti-proliferative and pro-apoptotic activity against a range of cancer cell lines, including colorectal, prostatic, and osteosarcoma cells nih.govtujns.org. These studies highlight the potential importance of methoxy (B1213986) groups on aromatic rings for cytotoxic activity against tumor cells.

Table 1: Anti-proliferative Activity of MPBD on Human Leukemia Cell Lines

Cell LineCompoundConcentration (µM)Effect
K562MPBD20-80Dose-dependent growth suppression nih.gov
HL-60MPBD20-80Dose-dependent growth suppression nih.gov

Pharmacokinetic Profiling of this compound Derivatives in Preclinical Models

There is currently no publicly available scientific literature detailing the bioavailability of this compound or its derivatives in any animal models.

Due to the absence of in vivo studies, there are no plasma concentration-time curves or associated pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) available for this compound or its derivatives.

Metabolic and Degradation Pathways Involving 1,3 Dimethoxy 5 Pentylbenzene

Role of 1,3-Dimethoxy-5-pentylbenzene as a Degradation Product in Environmental or Biological Contexts

This compound emerges as a notable intermediate in the breakdown of more complex molecules, particularly within environmental bioremediation processes. Its formation is documented in the scientific literature as a result of the enzymatic degradation of certain industrial pollutants.

Research has demonstrated that this compound is a product of the degradation of the anthraquinone dye Remazol Brilliant Blue R (RBBR) by the action of laccase enzymes. Laccases, which are multi-copper oxidases, are of significant interest in biotechnology for their ability to decolorize and detoxify industrial effluents containing synthetic dyes. In studies utilizing laccase from the white-rot fungus Coriolopsis gallica, this compound was identified as one of the metabolites formed during the breakdown of RBBR. nih.gov The enzymatic process involves the oxidation of the dye, leading to the cleavage of its complex aromatic structure into smaller, more manageable compounds, including this compound. This highlights a key pathway in the potential bioremediation of textile industry wastewater.

The identification of this compound as a metabolic intermediate is primarily achieved through sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a principal method used for the separation and identification of volatile and semi-volatile organic compounds in complex mixtures. In the context of dye degradation, after the enzymatic treatment of a dye solution, the resulting mixture is extracted and analyzed. The GC-MS analysis provides a detailed profile of the degradation products, allowing for the positive identification of this compound based on its mass spectrum and retention time. This characterization is vital for elucidating the complete degradation pathway and assessing the final environmental impact of the breakdown products.

Comparative Analysis of Metabolic Fates of Structurally Related Cannabinoid Compounds and Implications for this compound

While direct and extensive metabolic studies on this compound are not widely available, its structural architecture—a substituted benzene (B151609) ring with a pentyl side chain—is analogous to the core structure of many naturally occurring cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD). This structural similarity allows for a comparative analysis to predict its likely metabolic fate in biological systems.

The metabolism of cannabinoids is well-documented and predominantly occurs in the liver, mediated by the cytochrome P450 (CYP) family of enzymes. nih.govmdpi.com A primary metabolic route for cannabinoids involves the hydroxylation of the pentyl side chain. nih.gov This is a common phase I metabolic reaction that introduces a hydroxyl group, increasing the compound's water solubility and preparing it for further metabolic steps.

Given these established pathways for structurally similar compounds, it is highly probable that this compound would undergo similar metabolic transformations. The pentyl side chain is a likely target for hydroxylation by CYP enzymes. Following initial hydroxylation, further oxidation could occur. Subsequent phase II metabolism would likely involve the conjugation of the hydroxylated metabolites with glucuronic acid or sulfate (B86663), rendering them more water-soluble and facilitating their excretion from the body. This comparative approach provides a foundational hypothesis for the metabolic processing of this compound in mammals.

Theoretical and Computational Chemistry Approaches to 1,3 Dimethoxy 5 Pentylbenzene

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 1,3-Dimethoxy-5-pentylbenzene, and a biological target, typically a protein receptor. These methods are fundamental in drug discovery and design, helping to elucidate binding modes and affinities.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target. For derivatives of this compound, such as cannabinoids that interact with cannabinoid receptors CB1 and CB2, docking studies can reveal key interactions. For instance, the pentyl chain of cannabinoid-like molecules is known to often orient into a hydrophobic pocket within the receptor. Docking simulations of this compound derivatives into the CB1 receptor would likely show the pentyl group engaging with hydrophobic residues, while the methoxy (B1213986) groups on the benzene (B151609) ring could form hydrogen bonds or other electrostatic interactions with polar residues in the binding site.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, offering insights into the stability of the binding pose predicted by docking. An MD simulation of a this compound derivative complexed with a cannabinoid receptor would reveal the flexibility of the ligand in the binding pocket and the conformational changes in the receptor upon binding. These simulations can also be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. Numerous studies on THC docking and molecular dynamics simulations are available for the CB1 receptor, which can serve as a model for understanding the behavior of its precursors and derivatives mdpi.com.

Parameter Description Typical Finding for Analogous Ligands
Docking Score An estimation of the binding affinity (e.g., in kcal/mol).Lower negative values indicate stronger predicted binding.
Key Interacting Residues Amino acids in the target protein that form significant bonds with the ligand.Hydrophobic residues for the pentyl chain; polar residues for the methoxy groups.
RMSD (Root Mean Square Deviation) A measure of the average distance between the atoms of the ligand or protein over the course of an MD simulation, indicating stability.Low RMSD values suggest a stable binding complex.
Binding Free Energy A more rigorous calculation of the energy of binding, often calculated using methods like MM/PBSA or MM/GBSA.Provides a quantitative measure of the ligand's affinity for the target.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can predict molecular geometry, charge distribution, and reactivity. For this compound, DFT can provide a detailed understanding of how its structure influences its chemical behavior.

DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. Studies on dimethoxybenzene derivatives have utilized DFT to analyze their electronic properties, comparing different functionals and basis sets to achieve accurate results nih.gov. The B3LYP functional, for instance, is often found to be reliable for systems involving hydrogen bonding nih.gov.

Molecular Electrostatic Potential (MEP) maps can also be generated from quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the methoxy groups would be expected to be regions of high negative potential, making them likely sites for electrophilic attack or hydrogen bond formation.

Calculated Property Description Predicted Value/Observation for this compound
HOMO Energy Energy of the highest occupied molecular orbital.A specific energy value (in eV) indicating electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.A specific energy value (in eV) indicating electron-accepting ability.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.An indicator of the molecule's chemical stability and reactivity.
Dipole Moment A measure of the overall polarity of the molecule.A non-zero value is expected due to the polar methoxy groups.
Mulliken Charges Partial charges assigned to each atom in the molecule.Negative charges on oxygen atoms; positive charges on adjacent carbons and hydrogens.

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. The pentyl chain and the methoxy groups can rotate around their single bonds, leading to a variety of possible shapes.

Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy (stable) conformers. This is often done by systematically rotating key dihedral angles and calculating the energy at each step. The results can be visualized as a conformational energy landscape, where valleys represent stable conformations and peaks represent transition states. For molecules with multiple rotatable bonds, stochastic search methods are often employed to efficiently sample the conformational space mdpi.com.

For this compound, the key degrees of freedom are the rotation of the pentyl chain and the orientation of the two methoxy groups relative to the benzene ring. The lowest energy conformation is likely to be one that minimizes steric hindrance between the substituents. The relative populations of different conformers at a given temperature can be estimated using the Boltzmann distribution, which relates the energy difference between conformers to their population ratio.

Dihedral Angle Description Predicted Stable Conformation(s)
C(ring)-C(ring)-O-C(methyl) Rotation of the methoxy group relative to the benzene ring.Planar or near-planar orientations are often favored to maximize conjugation.
C(ring)-C(pentyl)-C-C Rotation around the bond connecting the pentyl chain to the ring.Staggered conformations are generally more stable than eclipsed ones.
C-C-C-C (within pentyl chain) Rotations within the flexible pentyl chain.Anti (trans) conformations are typically lower in energy than gauche conformations.

Predictive Modeling for Advanced Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are used to develop mathematical models that can predict the activity of new, untested compounds.

In the context of this compound and its derivatives, a QSAR study would involve synthesizing or computationally generating a library of related molecules with variations in the length and branching of the alkyl chain, and the nature and position of substituents on the benzene ring. The biological activity of these compounds (e.g., their binding affinity to a cannabinoid receptor) would be measured experimentally.

Then, a set of molecular descriptors (numerical values that encode different aspects of the molecular structure, such as size, shape, hydrophobicity, and electronic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of novel derivatives, guiding the design of more potent or selective compounds. Such computational models are integral to modern drug discovery, allowing for the rapid and efficient characterization of SARs nih.gov.

Descriptor Type Examples Relevance to this compound SAR
Steric Descriptors Molecular Weight, Molar Volume, Surface AreaRelate the size and shape of the molecule to its ability to fit into a receptor binding pocket.
Electronic Descriptors Dipole Moment, Partial Charges, HOMO/LUMO EnergiesDescribe the electronic properties of the molecule, which are important for electrostatic and orbital interactions with the target.
Hydrophobic Descriptors LogP (octanol-water partition coefficient)Quantify the hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins.
Topological Descriptors Connectivity IndicesNumerical representations of the molecular structure that can capture information about branching and cyclicity.

Translational Research and Emerging Applications of 1,3 Dimethoxy 5 Pentylbenzene Derivatives

Development of Novel Therapeutic Lead Compounds from 1,3-Dimethoxy-5-pentylbenzene Scaffolds

The this compound scaffold is a cornerstone in the synthesis of a significant class of therapeutic compounds, primarily cannabinoid analogues. In this context, it functions as a key precursor to the resorcinol (B1680541) moiety (5-pentylresorcinol, or olivetol), which forms a critical part of the final active molecules. The synthesis of cannabinoids has been a subject of continuing interest due to the physiological activities of compounds like Tetrahydrocannabinol (THC) and Cannabidiol (CBD). scienceasia.org

The synthetic strategy often involves the methoxy (B1213986) groups (-OCH₃) on the benzene (B151609) ring acting as protecting groups. These groups prevent the reactive hydroxyl (-OH) functions of the resorcinol core from interfering with subsequent chemical reactions. Once the main structure of the target cannabinoid is assembled, these methoxy groups are cleaved (demethylated) to reveal the free hydroxyls, which are often crucial for the compound's biological activity.

Research has demonstrated several pathways to achieve this, a common one being the acid-catalyzed condensation of olivetol (B132274) (or its protected dimethyl ether form) with a terpenoid partner. For instance, the reaction with molecules such as p-mentha-2,8-dien-1-ol (B1605798) is a key step in forming the characteristic tricyclic structure of CBD. ias.ac.in Similarly, reactions with other terpenes like (R)-citronellal can yield hexahydrocannabinol (B1216694) (HHC) analogues. researchgate.net The accessibility of olivetol and its derivatives, including this compound, is therefore critical for the synthesis of these medically relevant compounds. scienceasia.org

The versatility of the this compound scaffold allows for the creation of diverse cannabinoid derivatives. By modifying the length and structure of the pentyl side chain or altering the terpene component, researchers can synthesize a library of novel compounds. This approach is fundamental to exploring the structure-activity relationships of cannabinoids, aiming to develop new therapeutic leads with enhanced potency, selectivity for specific cannabinoid receptors (CB1 and CB2), or improved metabolic stability. nih.gov

Table 1: Examples of Therapeutic Compounds Synthesized from Olivetol Scaffolds

Target Compound Synthetic Precursor(s) Therapeutic Area
Cannabidiol (CBD) Olivetol / Olivetolic Acid + Terpene Neurology, Psychiatry
Tetrahydrocannabinol (THC) Olivetol + Terpene Neurology, Oncology
Hexahydrocannabinol (HHC) Olivetol + (R)-citronellal Research

Potential Applications in Advanced Materials Science

While the primary application of this compound is in medicinal chemistry, its core structure, based on resorcinol, is prevalent in materials science. Resorcinol and its derivatives are versatile building blocks for a range of polymers and resins due to the high reactivity of the benzene ring. nih.govresearchgate.net

Polymer and Resin Formation: Resorcinol is a key component in the production of resorcinol-formaldehyde resins. These thermosetting polymers are widely used as high-performance adhesives, particularly for bonding materials like wood and rubber composites. researchgate.net The 1,3-dihydroxy substitution pattern of the resorcinol core is crucial for the cross-linking reactions that give these resins their strength and durability. Although this compound itself is not directly used in these bulk polymerization processes, its underlying resorcinol structure highlights the potential for its derivatives to be incorporated into specialized polymers where specific solubility or reactivity, conferred by the pentyl and methoxy groups, is desired.

Liquid Crystals: The structural motif of a rigid aromatic core substituted with flexible alkyl chains, as seen in this compound, is a common feature in molecules that exhibit liquid crystalline properties. Discotic, or disc-shaped, liquid crystals can be formed from flat aromatic cores like benzene or triphenylene, surrounded by flexible side chains. nih.govscispace.com Research into phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a close structural relative of resorcinol, has shown its utility as a central core for creating star-shaped liquid crystals. researchgate.net This suggests that the 1,3-disubstituted benzene ring of resorcinol derivatives could potentially be engineered into novel liquid crystalline materials. By attaching mesogenic (liquid crystal-forming) units to the resorcinol core, it may be possible to create new materials for applications in displays and optical sensors.

Role as a Chemical Standard and Reference Material in Research

In both synthetic and analytical chemistry, well-characterized compounds are essential as reference materials for verifying the identity and purity of substances. This compound serves this role, particularly in the context of cannabinoid research and synthesis.

As a key synthetic intermediate, its presence and purity must be confirmed at various stages of a multi-step synthesis. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are used to characterize it, and its known spectral data serve as a benchmark.

Furthermore, in chromatographic methods like Gas Chromatography (GC), reference standards are indispensable. The retention time and mass spectrum of a synthesized compound are compared against those of a known standard to confirm its identity. Public databases like PubChem and the NIST Chemistry WebBook contain experimental data, such as the Kovats Retention Index, for this compound, which is used for identification purposes in GC analysis. nih.gov While other simple benzene derivatives like 1,3,5-Trimethoxybenzene are commercially available as certified reference materials (CRMs) for quantitative NMR (qNMR), this compound functions as a de facto standard in laboratories focused on the synthesis of olivetol-derived natural products. caymanchem.com

Table 2: Key Identifiers and Properties of this compound

Property Value Source
IUPAC Name This compound PubChem
Molecular Formula C₁₃H₂₀O₂ PubChem
CAS Number 22976-40-5 PubChem
Molar Mass 208.30 g/mol PubChem

Future Perspectives in Drug Discovery and Development Based on this compound Derivatives

The future of drug discovery based on the this compound scaffold remains promising and is intrinsically linked to the expanding field of endocannabinoid system research. This molecular framework provides a robust and versatile starting point for the rational design of novel therapeutic agents with tailored pharmacological profiles.

The key advantages of this scaffold include:

Structural Versatility: The pentyl side chain can be easily modified—shortened, lengthened, branched, or functionalized—to fine-tune the interaction of the final compound with cannabinoid receptors or other biological targets. This allows for systematic exploration of how lipophilicity and chain conformation affect biological activity.

Synthetic Accessibility: Established and improving synthetic routes to this compound and its subsequent conversion to cannabinoid structures make it an attractive platform for medicinal chemists. scienceasia.org

Proven Therapeutic Relevance: The scaffold is the foundation of naturally occurring cannabinoids with known therapeutic effects, providing a strong validation for its use in developing next-generation drugs.

Future research will likely focus on creating libraries of derivatives to develop compounds with greater receptor selectivity (e.g., CB2-selective agonists to avoid the psychoactive effects associated with CB1 activation) or compounds that target other components of the endocannabinoid system, such as metabolic enzymes. The ultimate goal is to generate new chemical entities for treating a wide range of conditions, including chronic pain, inflammation, epilepsy, and neurodegenerative diseases, by leveraging the foundational structure of this compound.

Q & A

Q. What advanced techniques evaluate the stability of this compound under environmental stress?

  • Methodological Answer : Accelerated stability studies (ICH Q1A) under UV light (ICH Q1B) and humidity (40°C/75% RH) identify degradation products via LC-MS. Arrhenius plots predict shelf life, while DSC detects polymorphic transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.